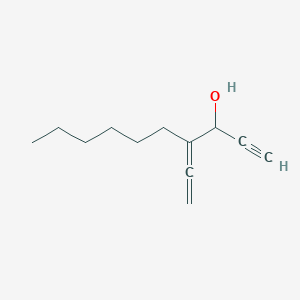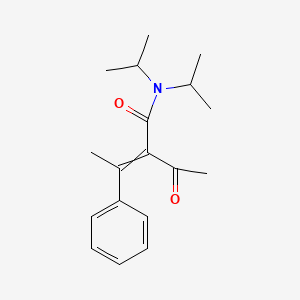![molecular formula C64H42 B14230934 1,3,6,8-Tetra([1,1'-biphenyl]-2-yl)pyrene CAS No. 723285-24-3](/img/structure/B14230934.png)
1,3,6,8-Tetra([1,1'-biphenyl]-2-yl)pyrene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,6,8-Tetra([1,1’-biphenyl]-2-yl)pyrene is a complex organic compound that belongs to the family of polycyclic aromatic hydrocarbons (PAHs). This compound is characterized by its unique structure, which consists of a pyrene core substituted with four biphenyl groups at the 1, 3, 6, and 8 positions. The presence of these biphenyl groups significantly enhances the compound’s electronic and optical properties, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,6,8-Tetra([1,1’-biphenyl]-2-yl)pyrene typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura cross-coupling reaction, which is used to attach the biphenyl groups to the pyrene core. This reaction requires a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.
Industrial Production Methods
While specific industrial production methods for 1,3,6,8-Tetra([1,1’-biphenyl]-2-yl)pyrene are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
1,3,6,8-Tetra([1,1’-biphenyl]-2-yl)pyrene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions can occur at the biphenyl groups, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield hydrocarbon derivatives.
Wissenschaftliche Forschungsanwendungen
1,3,6,8-Tetra([1,1’-biphenyl]-2-yl)pyrene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential interactions with biological macromolecules, such as DNA and proteins.
Medicine: Explored for its potential use in drug delivery systems and as a fluorescent probe for imaging.
Industry: Utilized in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Wirkmechanismus
The mechanism of action of 1,3,6,8-Tetra([1,1’-biphenyl]-2-yl)pyrene is largely dependent on its electronic and optical properties. The compound can interact with various molecular targets through π-π stacking interactions, hydrogen bonding, and van der Waals forces. These interactions can influence the compound’s behavior in different environments, such as in biological systems or electronic devices.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,6,8-Tetra(4-carboxyphenyl)pyrene: Similar structure but with carboxylic acid groups instead of biphenyl groups.
1,3,6,8-Tetrabromopyrene: Contains bromine atoms instead of biphenyl groups.
1,3,6,8-Tetra(2-thiophenyl)pyrene: Substituted with thiophene groups instead of biphenyl groups.
Uniqueness
1,3,6,8-Tetra([1,1’-biphenyl]-2-yl)pyrene is unique due to the presence of biphenyl groups, which enhance its electronic and optical properties. This makes it particularly useful in applications requiring high fluorescence and stability, such as in organic electronics and fluorescent probes.
Eigenschaften
CAS-Nummer |
723285-24-3 |
|---|---|
Molekularformel |
C64H42 |
Molekulargewicht |
811.0 g/mol |
IUPAC-Name |
1,3,6,8-tetrakis(2-phenylphenyl)pyrene |
InChI |
InChI=1S/C64H42/c1-5-21-43(22-6-1)47-29-13-17-33-51(47)59-41-60(52-34-18-14-30-48(52)44-23-7-2-8-24-44)56-39-40-58-62(54-36-20-16-32-50(54)46-27-11-4-12-28-46)42-61(57-38-37-55(59)63(56)64(57)58)53-35-19-15-31-49(53)45-25-9-3-10-26-45/h1-42H |
InChI-Schlüssel |
WUPYCWSDUADWDC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C3=CC(=C4C=CC5=C(C=C(C6=C5C4=C3C=C6)C7=CC=CC=C7C8=CC=CC=C8)C9=CC=CC=C9C1=CC=CC=C1)C1=CC=CC=C1C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![9-[(4-Nitrophenyl)methylsulfanyl]acridine](/img/structure/B14230864.png)
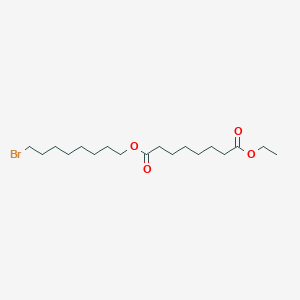
![Benzoic acid, 3,4,5-tris[[(3S)-3,7-dimethyloctyl]oxy]-](/img/structure/B14230875.png)
![Methyl 6-[(hydroxymethyl)amino]-6-sulfanylidenehexanoate](/img/structure/B14230883.png)
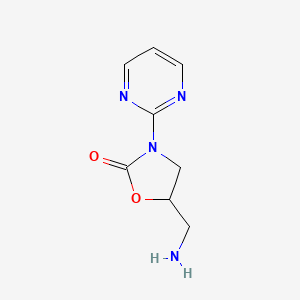
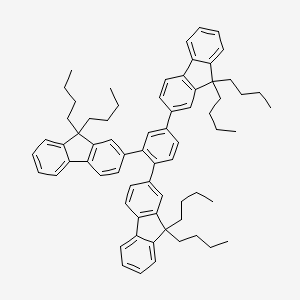
![4-[(2-Phenyl-1,3-dioxan-5-yl)oxy]butanoic acid](/img/structure/B14230902.png)
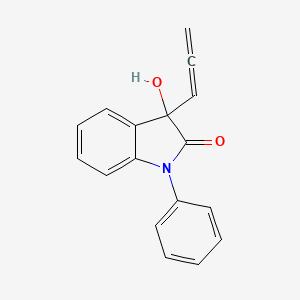
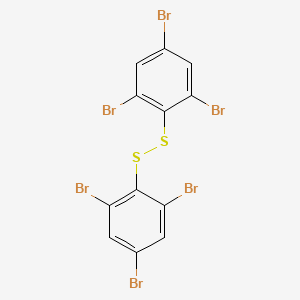
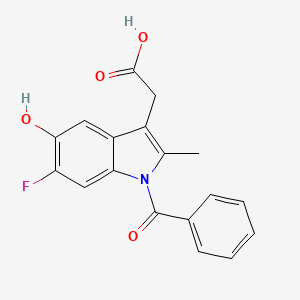
![4-[(2-Methylpropanamido)oxy]-N-(2-methylpropyl)butanamide](/img/structure/B14230925.png)
